molecular formula C16H23NO2 B13955131 Methyl 3-(1-benzylpiperidin-4-yl)propanoate

Methyl 3-(1-benzylpiperidin-4-yl)propanoate

Cat. No.: B13955131
M. Wt: 261.36 g/mol
InChI Key: LXXXMGVANOFTMS-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzylpiperidin-4-yl)propanoate is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a propanoate ester group. It is used in various research and industrial applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)propanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-(1-benzylpiperidin-4-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-benzylpiperidin-4-yl)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as cholinesterase inhibitors, where they inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Methyl 3-(1-benzylpiperidin-4-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl 3-(1-benzylpiperidin-4-yl)propanoate

InChI

InChI=1S/C16H23NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3

InChI Key

LXXXMGVANOFTMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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